For instance, a reported synthesis utilizes commercially available β-keto ester methyl 4-methoxy-3-oxo-butanoate. [] The synthesis proceeds through the preparation of the primary, nonprotected enamine of the β-keto ester followed by asymmetric catalytic enamine hydrogenation using a Ru-MeOBIPHEP catalyst.
Another approach involves asymmetric catalytic reductive amination of the β-keto ester with ammonium acetate and hydrogen using a similar Ru catalyst. [] Both processes provide high initial enantiomeric excesses (97–98%), which are further enhanced to ≥99% through product crystallization.
One notable application is in the synthesis of quinolone derivatives. [] In this case, different configurations and chirality of 1-Amino-4-methoxypyrrolidin-3-ol are incorporated into the quinolone scaffold at the C-7 position. This modification significantly influences the in vitro and in vivo antibacterial activities of the resulting compounds against both gram-positive and gram-negative bacteria.
One prominent example is its use in the synthesis of quinolone antibiotics. [] These derivatives have demonstrated potent antibacterial activity against a broad spectrum of bacterial species, including those resistant to other classes of antibiotics.
Furthermore, the stereochemistry of 1-Amino-4-methoxypyrrolidin-3-ol plays a crucial role in determining the activity of these quinolone derivatives. [] Studies have shown that compounds with specific stereoconfigurations at the 3- and 4-positions of the pyrrolidine ring exhibit enhanced potency and selectivity compared to their counterparts with different configurations. This highlights the importance of asymmetric synthesis in optimizing the pharmacological properties of these drug candidates.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4